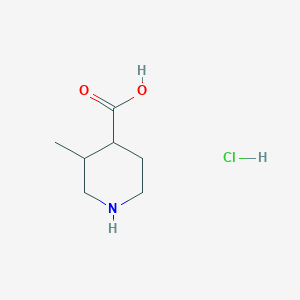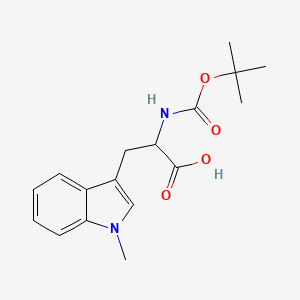![molecular formula C13H14N2O3 B3076082 5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1038997-36-2](/img/structure/B3076082.png)
5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
The compound “5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C13H14N2O3 . It has been found in complex with human FPPS (farnesyl pyrophosphate synthase), a key regulator of the mevalonate pathway and a well-established drug target .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied in the context of its interaction with human FPPS . The crystal structure of human FPPS in complex with this compound has been determined using X-ray diffraction .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 246.26 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not specified .Wirkmechanismus
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Pyrazole derivatives are known to have a range of biological activities
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PIPPCA for lab experiments is its potency as an inhibitor of 5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid. This makes it a useful tool for studying the role of this compound in cellular processes and for developing new cancer therapies. However, one limitation of PIPPCA is its limited solubility in water, which can make it difficult to work with in certain experiments.
List of
Zukünftige Richtungen
1. Further studies on the role of PIPPCA in cancer therapy, including its potential as a combination therapy with other chemotherapeutic agents.
2. Development of new analogs of PIPPCA with improved solubility and potency.
3. Studies on the role of PIPPCA in epigenetics, including its effects on histone methylation and other epigenetic processes.
4. Studies on the role of PIPPCA in immunology, including its effects on T cells and other immune cells.
5. Development of new methods for the synthesis of PIPPCA and its analogs.
6. Studies on the pharmacokinetics and pharmacodynamics of PIPPCA in vivo.
7. Studies on the potential side effects of PIPPCA and its analogs.
8. Development of new methods for the targeted delivery of PIPPCA to cancer cells.
9. Studies on the role of PIPPCA in other cellular processes, such as autophagy and apoptosis.
10. Development of new methods for the screening of PIPPCA and its analogs for potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
PIPPCA has been the subject of much scientific research, particularly in the field of cancer therapy. Studies have shown that PIPPCA can inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
In addition to its potential in cancer therapy, PIPPCA has also been studied for its role in epigenetics and immunology. It has been shown to regulate gene expression by inhibiting the activity of 5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid, which is involved in the methylation of histones and other proteins. PIPPCA has also been shown to modulate the immune response by regulating the activity of T cells and other immune cells.
Eigenschaften
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)18-10-5-3-9(4-6-10)11-7-12(13(16)17)15-14-11/h3-8H,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICSHWHTMSMJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194150 | |
| Record name | 5-[4-(1-Methylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1038997-36-2 | |
| Record name | 5-[4-(1-Methylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038997-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(1-Methylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3076011.png)

![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3076023.png)





![[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3076064.png)


